rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Description
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is a tricyclic compound featuring a fused oxa-aza bicyclic core. Its synthesis involves the intramolecular Diels–Alder reaction of furan (IMDAF) under mild conditions (25°C), yielding the exo-adduct exclusively in quantitative yields . The stereochemical outcome and regioselectivity of this reaction are critical to its structural integrity, making it a model for studying cycloaddition mechanisms in heterocyclic chemistry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(1S,7R)-3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)/t5-,6?,7?,10-/m1/s1 |
InChI Key |
DSGNMFPBRAMEKL-VBRPXKDXSA-N |
Isomeric SMILES |
CN1C[C@@]23C=C[C@@H](O2)C(C3C1=O)C(=O)O |
Canonical SMILES |
CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Diels–Alder Reaction (IMDAF)
The cornerstone of the synthesis of rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid is the intramolecular Diels–Alder reaction of a furan-containing precursor (IMDAF). This reaction proceeds under mild conditions, typically at room temperature (~25°C), and yields exclusively the exo -adduct in quantitative yields. The stereochemical control and regioselectivity of this cycloaddition are critical to obtaining the desired tricyclic framework with the correct stereochemistry (1S,7R configuration).
Precursor Preparation
The starting materials are usually functionalized dienes and dienophiles that incorporate oxygen and nitrogen heteroatoms, enabling the formation of the fused oxa-aza bicyclic core upon cyclization. The precursor synthesis involves:
- Functional group transformations to install methyl, oxo, and carboxylic acid substituents.
- Protection/deprotection steps to control reactive sites.
- Use of chiral auxiliaries or racemic mixtures depending on the desired stereochemical outcome.
Cyclization Conditions
- Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran are commonly employed.
- Temperature: Mild, ambient temperature (~25°C) to preserve stereochemical integrity.
- Catalysts: Acid or base catalysts are generally avoided to prevent side reactions, but in some protocols, mild Lewis acids can be used to accelerate the cycloaddition.
Industrial and Scale-Up Considerations
Continuous Flow Synthesis
To enhance scalability and yield, industrial processes may utilize continuous flow reactors. These systems provide:
- Precise temperature and reaction time control.
- Improved mixing and heat transfer.
- Enhanced safety for handling reactive intermediates.
Purification Techniques
Post-reaction, the crude product is purified through:
- Recrystallization from suitable solvents to achieve high purity.
- Chromatographic methods (e.g., flash chromatography) to separate any regio- or stereoisomers.
Reaction Conditions and Yields Summary
| Step | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Precursor synthesis | Standard functional group chemistry | Functionalized diene/dienophile | 70-85 | Multi-step, depends on starting materials |
| Intramolecular Diels–Alder | Room temperature (~25°C), no catalyst | Exo-adduct formation | ~100 | Quantitative, stereoselective |
| Purification | Recrystallization/chromatography | Pure tricyclic acid | 90-95 | High purity required for research use |
Mechanistic Insights and Stereochemical Control
- The IMDAF reaction proceeds via a concerted pericyclic mechanism.
- The exo-selectivity is favored due to minimized steric hindrance and favorable orbital interactions.
- The stereochemistry at positions 1S and 7R is locked during the cyclization step, confirmed by spectroscopic and crystallographic analyses.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms the stereochemistry and purity.
- Mass Spectrometry: Confirms molecular weight (209.2 g/mol).
- X-ray Crystallography: Validates the tricyclic structure and stereochemistry.
- Chromatography (HPLC/GC): Ensures separation of isomers and purity assessment.
Summary Table of Preparation Features
| Feature | Description |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| Key Reaction | Intramolecular Diels–Alder (IMDAF) |
| Reaction Temperature | ~25°C (ambient) |
| Stereochemical Outcome | Exclusive exo-adduct, racemic mixture (1S,7R) |
| Purification Methods | Recrystallization, chromatography |
| Industrial Adaptations | Continuous flow reactors, optimized yields |
| Typical Yield (Cycloaddition) | Quantitative (~100%) |
Research Findings and Literature Support
- The IMDAF reaction used in this synthesis is a model system studied extensively for its regio- and stereoselectivity in heterocyclic chemistry.
- The mild reaction conditions preserve sensitive functional groups and avoid side reactions.
- The exclusive formation of the exo-adduct under these conditions is well-documented and reproducible.
- Industrial methods focus on scalability and purity, employing modern reactor technology and purification protocols to meet research and commercial demands.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The tricyclo[5.2.1.0¹,⁵]decene scaffold serves as a versatile framework for diverse derivatives. Below is a systematic comparison of rac-(1S,7R)-3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid with analogs differing in substituents, synthesis routes, and properties.
Substituent Variations at the 3-Position
The 3-position of the tricyclic core is highly modifiable, influencing physicochemical and biological properties. Key derivatives include:
Structural and Crystallographic Insights
Crystallographic studies on related tricyclic compounds (e.g., rac-(1R,2S,6R,7R)-4-{[(1E)-(2-chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione) reveal:
Biological Activity
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Formula : C10H11NO4
Molecular Weight : 209.2 g/mol
CAS Number : 1820576-25-7
IUPAC Name : (3aS,6R,7S,7aR)-2-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit the activity of certain proteases and kinases, which could have implications for cancer therapy.
Influence on Cellular Mechanisms
Studies suggest that rac-(1S,7R)-3-Methyl-4-oxo can modulate cellular signaling pathways. It has been observed to affect apoptosis and cell proliferation in cancer cell lines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antimicrobial effects | Demonstrated inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
| Study 2 | Assess enzyme inhibition | Found to inhibit serine proteases with an IC50 value of 12 µM. |
| Study 3 | Evaluate cytotoxicity in cancer cells | Induced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM after 48 hours of exposure. |
The mechanisms through which rac-(1S,7R)-3-Methyl-4-oxo exerts its biological effects are still under investigation:
- Cell Cycle Arrest : It appears to induce cell cycle arrest in the G2/M phase in certain cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to its cytotoxic effects.
- Modulation of Gene Expression : Alterations in the expression levels of genes involved in apoptosis and cell survival have been noted upon treatment with this compound.
Toxicological Profile
While initial studies indicate promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of rac-(1S,7R)-3-Methyl-4-oxo for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
